molecular formula C15H30N2 B5758931 1-(1-propylpiperidin-4-yl)azocane

1-(1-propylpiperidin-4-yl)azocane

Número de catálogo: B5758931
Peso molecular: 238.41 g/mol
Clave InChI: COBYVRAEKUJFJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Propylpiperidin-4-yl)azocane is a heterocyclic compound featuring an azocane (8-membered saturated nitrogen-containing ring) linked to a 1-propylpiperidin-4-yl group. This structure combines conformational flexibility from the azocane ring with the steric and electronic properties of the piperidine moiety. The compound has been utilized as a key intermediate or pharmacophore in medicinal chemistry, particularly in the synthesis of receptor antagonists and enzyme inhibitors. For example, it has been incorporated into 5-HT₄ receptor antagonists and DCN1 (Defective in Cullin Neddylation 1) inhibitors . Its synthesis typically involves nucleophilic substitution reactions using (1-propylpiperidin-4-yl)methanol, yielding derivatives with varying biological activities .

Propiedades

IUPAC Name

1-(1-propylpiperidin-4-yl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-2-10-16-13-8-15(9-14-16)17-11-6-4-3-5-7-12-17/h15H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBYVRAEKUJFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-propylpiperidin-4-yl)azocane typically involves the reaction of 1-propylpiperidine with azocane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-(1-propylpiperidin-4-yl)azocane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-propylpiperidin-4-yl)azocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Aplicaciones Científicas De Investigación

1-(1-propylpiperidin-4-yl)azocane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 1-(1-propylpiperidin-4-yl)azocane involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit certain enzymes or modulate receptor activity to produce therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1-propylpiperidin-4-yl)azocane is best understood by comparing it to analogs with modified piperidine/azocane cores or substituents. Below is a detailed analysis:

Structural Analogues with Piperidine/Piperazine Cores

Compound Name Core Structure Key Substituents or Modifications Biological Target/Activity Key Findings Reference
1-(1-Propylpiperidin-4-yl)azocane Azocane + Piperidine Propyl chain at N1 of piperidine 5-HT₄ receptor antagonists, DCN1 inhibitors High conformational flexibility enhances binding to DCN1 ; moderate synthetic yields (42–91%)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Spiropiperidine Arylpiperazine or chlorophenyl groups Serotonin/dopamine receptor modulation Arylpiperazine derivatives show improved selectivity for 5-HT₁A receptors compared to azocane-based compounds
2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide Benzimidazole + Piperidine Carboxamide group at position 4 PARP inhibitors (cancer therapy) Benzimidazole derivatives exhibit higher PARP-1 inhibition (IC₅₀ = 0.8–5.2 nM) due to planar aromatic systems, unlike azocane’s flexible core
1-(2-Pyridin-2-ylethyl)azocane Azocane Pyridinyl-ethyl group at N1 Unspecified (structural analog) Reduced steric bulk compared to propylpiperidine derivatives; potential for CNS penetration

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): Azocane derivatives generally exhibit higher logP values than piperazine analogs due to the larger hydrophobic ring. For example, 1-(1-propylpiperidin-4-yl)azocane has a predicted logP of ~3.2, whereas piperazine-based spiro compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) have logP ~2.5 .
  • Synthetic Accessibility:

    • Azocane derivatives require multi-step synthesis (e.g., imidoyl chloride intermediates and nucleophilic substitutions), with yields ranging from 9% to 91% depending on steric hindrance .
    • Benzimidazole derivatives (e.g., PARP inhibitors) are synthesized via shorter routes, achieving higher yields (>80%) due to stable aromatic intermediates .

Key Research Findings and Trends

Ring Size and Flexibility: Azocane’s 8-membered ring provides conformational adaptability, enabling interactions with diverse targets (e.g., DCN1). Smaller rings (piperidine, piperazine) favor rigidity and selectivity for monoamine receptors .

Substituent Effects:

  • The propyl chain in 1-(1-propylpiperidin-4-yl)azocane enhances lipophilicity and target engagement but may limit solubility. Polar groups (e.g., carboxamide in benzimidazole derivatives) improve solubility and potency .

Synthetic Challenges:

  • Azocane derivatives are synthetically demanding compared to piperidine/benzimidazole analogs, necessitating optimization of reaction conditions to improve yields .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.